Cas no 1095218-67-9 (tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate structure](https://ja.kuujia.com/scimg/cas/1095218-67-9x500.png)
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 1095218-67-9
- CS-0249068
- tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
- tert-Butyl (4-(aminomethyl)phenyl)(ethyl)carbamate
- EN300-4235517
-
- インチ: 1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)12-8-6-11(10-15)7-9-12/h6-9H,5,10,15H2,1-4H3
- InChIKey: COBWREBTSMZUSP-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC)C1C=CC(CN)=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 250.168127949g/mol
- どういたいしつりょう: 250.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.6Ų
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4235517-0.1g |
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 93% | 0.1g |
$257.0 | 2023-05-30 | |
Aaron | AR028J1L-2.5g |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 95% | 2.5g |
$2025.00 | 2025-02-16 | |
Aaron | AR028J1L-500mg |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 95% | 500mg |
$822.00 | 2025-02-16 | |
Aaron | AR028J1L-1g |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 95% | 1g |
$1047.00 | 2025-02-16 | |
1PlusChem | 1P028IT9-50mg |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 93% | 50mg |
$269.00 | 2023-12-26 | |
1PlusChem | 1P028IT9-2.5g |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 93% | 2.5g |
$1859.00 | 2023-12-26 | |
1PlusChem | 1P028IT9-250mg |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 93% | 250mg |
$516.00 | 2023-12-26 | |
Aaron | AR028J1L-50mg |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 95% | 50mg |
$265.00 | 2025-02-16 | |
Aaron | AR028J1L-10g |
tert-butylN-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
1095218-67-9 | 93% | 10g |
$4413.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319738-5g |
Tert-butyl n-[4-(aminomethyl)phenyl]-n-ethylcarbamate |
1095218-67-9 | 98% | 5g |
¥22761.00 | 2024-08-09 |
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1095218-67-9 and Product Name: Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
The compound with the CAS number 1095218-67-9 and the product name Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a tert-butyl group, which is known for its steric hindrance effects, and an N-[4-(aminomethyl)phenyl]-N-ethylcarbamate moiety, which contributes to its reactivity and interaction with biological targets.
In the realm of medicinal chemistry, the design and synthesis of carbamate derivatives have been extensively explored due to their versatility and efficacy as pharmacophores. The Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate molecule exemplifies this trend, offering a scaffold that can be modified to target various therapeutic areas. Recent studies have highlighted the compound's potential in modulating enzyme activity, particularly in the context of protease inhibition. This has been a focal point in the development of treatments for inflammatory diseases, cancer, and infectious disorders.
The tert-butyl group in the compound's structure plays a crucial role in stabilizing the molecule against hydrolysis, thereby enhancing its shelf life and bioavailability. This characteristic makes it particularly useful in formulations where stability is a critical factor. Additionally, the presence of an aminomethyl substituent on the phenyl ring introduces a site for further functionalization, allowing chemists to tailor the compound's properties for specific biological activities. This flexibility has been leveraged in recent research to develop novel derivatives with enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The carbamate linkage provides a versatile platform for further chemical transformations, enabling the creation of molecules with tailored pharmacokinetic profiles. For instance, researchers have utilized this compound to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in improving drug delivery systems, particularly for therapies that require targeted release within the body.
Recent advancements in computational chemistry have further illuminated the therapeutic potential of Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate. Molecular docking studies have revealed its strong binding interactions with various enzymes and receptors, suggesting applications in both central nervous system (CNS) disorders and metabolic diseases. These findings have spurred interest among academic institutions and pharmaceutical companies looking to develop next-generation therapeutics. The compound's ability to interact with multiple targets makes it an attractive candidate for multitarget drug design, a strategy that aims to address complex diseases more effectively than single-target approaches.
The synthesis of this compound involves a series of well-established organic reactions, including condensation reactions between carbamic acid derivatives and appropriate alcohols or amines. The tert-butyl group is typically introduced through reaction with isobutylene or tert-butanol under controlled conditions, ensuring high yield and purity. The presence of the aminomethyl group on the phenyl ring necessitates careful handling to prevent unwanted side reactions, such as oxidation or polymerization. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to optimize reaction conditions and improve scalability.
In terms of biological activity, preliminary studies have demonstrated that Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate exhibits inhibitory effects on certain enzymes implicated in disease pathogenesis. For example, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue degradation processes associated with cancer metastasis and inflammation. Similarly, its interaction with acetylcholinesterase has been explored as a potential strategy for treating neurodegenerative disorders like Alzheimer's disease. These findings underscore the compound's broad therapeutic applicability.
The pharmacokinetic profile of this compound is another area of active investigation. Studies using preclinical models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The tert-butyl group contributes to its lipophilicity, which can influence membrane permeability and bioavailability. Meanwhile, the polar nature of the carbamate moiety affects its solubility and metabolic clearance rates. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential side effects.
Recent research has also explored the use of this compound as a tool in biochemical assays designed to screen for new drug candidates. Its specific interactions with target proteins provide a valuable probe for understanding enzyme mechanisms and identifying novel inhibitors or activators. This approach has been particularly useful in high-throughput screening (HTS) campaigns conducted by pharmaceutical companies seeking to identify lead compounds for further development.
The environmental impact of synthesizing and using this compound is another consideration that has garnered attention from researchers. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods using transition metals have been investigated as alternatives to traditional stoichiometric approaches. Such innovations align with broader trends toward sustainable chemistry practices within the pharmaceutical industry.
In conclusion,Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate represents a promising candidate for further exploration in medicinal chemistry and drug development. Its unique structural features offer versatility in designing molecules with tailored biological activities, while its stability makes it suitable for various formulations. Ongoing research continues to uncover new applications for this compound across multiple therapeutic areas, reinforcing its significance as a valuable tool in modern pharmaceutical science.
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